molecular formula C10H9NO7 B8037646 1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate

1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate

Cat. No.: B8037646
M. Wt: 255.18 g/mol
InChI Key: OEVNARRUWJQFMK-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate is an organic compound with the molecular formula C10H9NO6. It is known for its unique chemical structure and potential biological activity, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate can be synthesized through the esterification of 5-nitroisophthalic acid with methanol in the presence of sulfuric acid. The reaction involves heating and refluxing the mixture for several hours, followed by cooling, filtration, and drying to obtain the final product .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interfere with cellular processes, such as enzyme inhibition or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-nitroisophthalate
  • Diethyl 2-hydroxy-4,6-dimethyl-5-nitroisophthalate
  • Dimethyl 5-nitrobenzene-1,3-dicarboxylate

Uniqueness

1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate is unique due to its specific hydroxyl and nitro functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7/c1-17-9(13)6-3-5(11(15)16)4-7(8(6)12)10(14)18-2/h3-4,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVNARRUWJQFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001158955
Record name 1,3-Benzenedicarboxylic acid, 2-hydroxy-5-nitro-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67294-54-6
Record name 1,3-Benzenedicarboxylic acid, 2-hydroxy-5-nitro-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67294-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 2-hydroxy-5-nitro-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethyl 2-hydroxyisophthalate (1.5 g) was added to a mixture of 69% nitric acid (5 ml) and concentrated sulfuric acid (5 ml) and the mixture was stirred in an ice bath for 0.5 hours. After pouring into iced water, the reaction mixture was extracted with ethyl acetate. The extract was washed with water and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered and the filtrate concentrated in vacuo to afford a yellow solid. To the solid was added hexane and the mixture was filtered to give the desired compound (1.6 g, yield 89%) as a yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

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